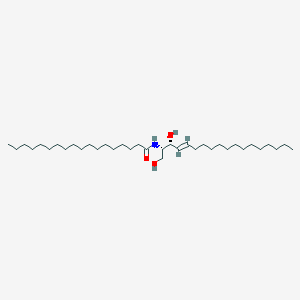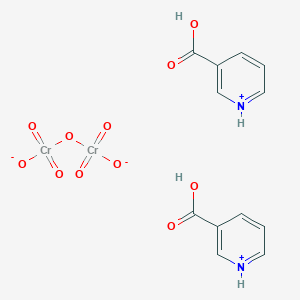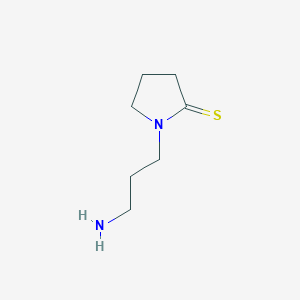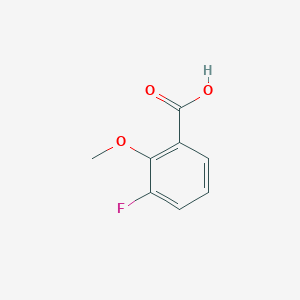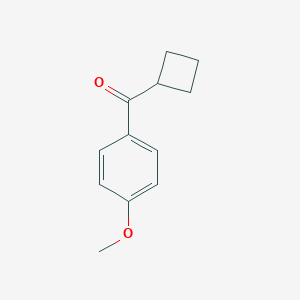
Cyclobutyl 4-methoxyphenyl ketone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutyl 4-methoxyphenyl ketone involves intermolecular [4 + 2] cycloaddition reactions, a common strategy for constructing cyclobutane rings. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures (Matsuo et al., 2008).
Molecular Structure Analysis
The molecular structure and conformation of cyclobutylmethyl ketone, a related compound, have been extensively analyzed to understand the stability and conformational preferences of such molecules. These studies, conducted using molecular mechanics, highlight the preference for certain conformations over others, which is critical for understanding the reactivity and properties of cyclobutyl 4-methoxyphenyl ketone (Lee & Jung, 1989).
Chemical Reactions and Properties
Cyclobutyl 4-methoxyphenyl ketone participates in various chemical reactions that highlight its reactivity. The compound's structure allows for reactions such as the Nazarov cyclization, a process that demonstrates the compound's ability to undergo transformation under specific conditions, leading to complex cyclic structures (Cyriac et al., 2014).
Physical Properties Analysis
The physical properties of cyclobutyl 4-methoxyphenyl ketone, such as solubility and thermal stability, are influenced by its molecular structure. Studies on similar compounds have revealed that the presence of substituents like the 4-methoxyphenyl group can significantly affect these properties, making them crucial for applications in material science and organic synthesis (Balaji & Murugavel, 2011).
Chemical Properties Analysis
The chemical properties of cyclobutyl 4-methoxyphenyl ketone, such as reactivity towards nucleophiles or electrophiles, are central to its applications in organic synthesis. The compound's ability to participate in cycloaddition reactions and its reactivity in the presence of Lewis acids are examples of its versatile chemical behavior (Franck-Neumann et al., 1988).
Applications De Recherche Scientifique
Pharmaceutical and Nutraceutical Applications : Cyclopropyl phenyl ketone and cyclobutyl phenyl ketone phenylhydrazones are utilized to synthesize phenylcyclopent[b]indoles, which have potential applications in pharmaceuticals and nutraceuticals (Robinson, Khan, & Shaw, 1987).
Organic Chemistry : Studies have shown that cyclobutyl groups do not significantly stabilize adjacent carbanion centers, unlike cyclopropyl groups (Güven & Peynircioǧlu, 2002). Moreover, the methoxy group in Cyclobutyl 4-methoxyphenyl ketone acts as a catalyst for proton migrations necessary for cyclization and fragmentation in certain reactions (Cyriac et al., 2014).
Synthesis of Spiroannelated Compounds : Cyclobutyl phenyl sulfoxide 2 and (SR)-cyclobutyl p-tolyl sulfoxide (SR)-8 have been found effective for spiroannelation of cyclopentanone, leading to the formation of cyclopentanone (Fitjer, Schlotmann, & Noltemeyer, 1995).
Chemical Synthesis and Reactions : Other applications include the synthesis of t-Butyl-1-[(p-phenyl-acetyl)phenyl]cyclobutyl-carbamate, a key intermediate in anti-cancer drugs (Hao, 2011), and the investigation of reactions of cyclobutenes electrophiles with enamines (Franck-Neumann, Miesch, & Barth, 1988).
Safety And Hazards
- Toxicity : While specific toxicity data may vary, it’s essential to handle this compound with care due to its ketone moiety.
- Irritant : It may cause skin and eye irritation.
- Flammability : It is not highly flammable but should be stored away from open flames.
Orientations Futures
Research on Cyclobutyl 4-methoxyphenyl ketone continues to explore its applications in organic synthesis , medicinal chemistry , and material science . Future studies may focus on optimizing its synthesis, understanding its biological effects, and developing novel derivatives.
Propriétés
IUPAC Name |
cyclobutyl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYOOJLCJQTVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550315 | |
| Record name | Cyclobutyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-methoxyphenyl ketone | |
CAS RN |
100121-80-0 | |
| Record name | Cyclobutyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

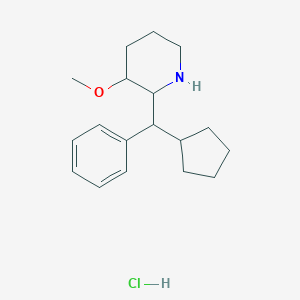
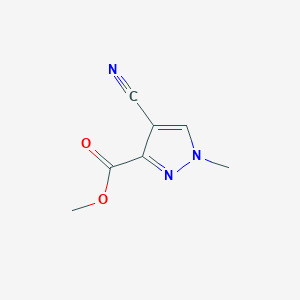
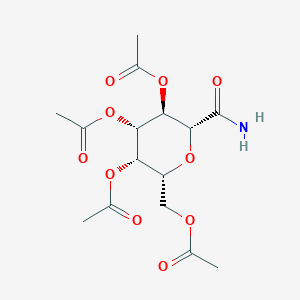
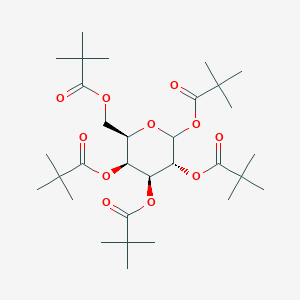
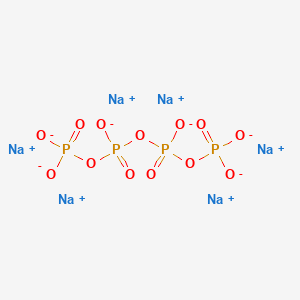
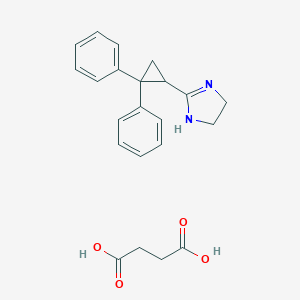
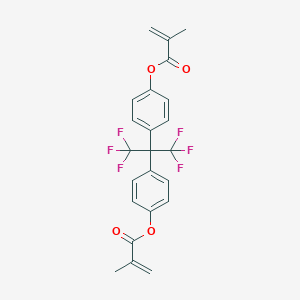
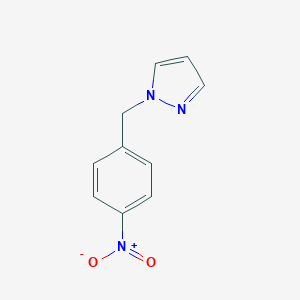
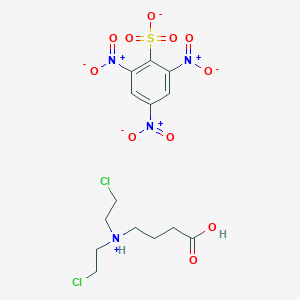
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
